Specific Scientific Field: Bioscience, Biotechnology, and Biochemistry.
Summary of the Application: Isovaleronitrile is a volatile compound that is co-induced with its precursor, l-leucine, by herbivory in the common evening primrose.
Methods of Application or Experimental Procedures: The volatile emission of isovaleronitrile was studied using gas chromatography/mass spectrometry, chemical synthesis, and incorporation assays using deuterium-labeled l-leucine.
Results or Outcomes: Behavioral assays revealed that the predatory blue shield bug showed a strong preference for herbivore-infested leaves, their volatiles, and isovaleronitrile in laboratory conditions.
Specific Scientific Field: Biochemistry.
Results or Outcomes: The successful synthesis of arylacetonitrilase using isovaleronitrile demonstrates the potential of this compound in enzyme production and biotechnological applications.
Specific Scientific Field: Organic Chemistry.
Summary of the Application: Isovaleronitrile has been used in the electrolysis of leucine, an amino acid. This process is part of a broader field of research into the chemical properties and reactions of amino acids.
Results or Outcomes: The successful electrolysis of leucine using isovaleronitrile demonstrates the potential of this compound in organic chemistry and amino acid research.
Isovaleronitrile, also known as 3-methylbutanenitrile, is an aliphatic nitrile characterized by the chemical formula and a molecular weight of 99.13 g/mol. This compound consists of a 2-methylpropane backbone with a cyano group (-C≡N) attached at the first carbon position. Isovaleronitrile is a colorless to pale yellow liquid with a pungent odor, and it is soluble in organic solvents such as ethanol and ether, but only sparingly soluble in water . It is recognized for its role as a plant metabolite and can be found in various natural sources, including certain fruits and vegetables .
Currently, there is no extensive research on the specific mechanism of action of isovaleronitrile in biological systems.
Isovaleronitrile is a flammable liquid and should be handled with care. It is considered a mild irritant and can be harmful upon inhalation, ingestion, or skin contact.
These reactions highlight the compound's versatility in organic synthesis and its potential utility in various chemical transformations.
Isovaleronitrile has been studied for its biological activity, particularly its role as a plant metabolite. Some research suggests that it may have antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation. Additionally, nitriles like isovaleronitrile are often involved in metabolic pathways that can influence plant growth and development .
Several methods exist for synthesizing isovaleronitrile:
These methods reflect the compound's accessibility for research and industrial applications.
Isovaleronitrile finds applications across various fields:
Isovaleronitrile shares structural similarities with several other nitriles. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Acetonitrile | Smaller molecular size; commonly used as a solvent. | |
| Valeronitrile | One carbon longer than isovaleronitrile; used similarly as an intermediate. | |
| Butyronitrile | Used in organic synthesis; one carbon shorter than isovaleronitrile. |
Isovaleronitrile's uniqueness lies in its specific branching structure, which influences its physical properties and reactivity compared to linear or less branched nitriles like acetonitrile or butyronitrile. Its distinct flavor profile also differentiates it from other similar compounds, making it valuable in flavoring applications .
The classical synthesis of isovaleronitrile from isoamyl alcohol represents one of the foundational approaches in nitrile chemistry [25]. This method involves a nucleophilic substitution reaction where the hydroxyl group of isoamyl alcohol is converted to a suitable leaving group, followed by displacement with cyanide nucleophiles [26]. The process typically requires initial conversion of isoamyl alcohol to an alkyl halide intermediate using hydrogen halides such as hydrogen chloride, hydrogen bromide, or hydrogen iodide [26].
The subsequent nucleophilic substitution employs sodium cyanide or potassium cyanide as the cyanide source [25] [27]. When a halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol, the halogen is replaced by a cyano group, producing the corresponding nitrile [25]. The reaction proceeds via an SN2 mechanism for primary alkyl halides, where the cyanide ion attacks the carbon center bearing the halogen, resulting in inversion of configuration and formation of the carbon-nitrogen triple bond [27].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 60-80°C | 85-92% |
| Solvent | Ethanol | - |
| Reaction Time | 4-8 hours | - |
| Cyanide Source | Potassium cyanide | - |
Research has demonstrated that the choice of solvent is critical for successful nitrile formation [25]. Ethanol is preferred over aqueous media because water promotes competing hydroxide substitution reactions, leading to alcohol formation rather than nitrile synthesis [25]. The reaction mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbon center, with simultaneous departure of the halide leaving group [27].
Alternative approaches have been developed using direct conversion methods from alcohols [8]. One-pot synthesis protocols employ trimethylsilyl cyanide and methanesulfonic acid, followed by neutralization with triethylamine and dehydration using tosyl chloride and pyridine [8]. This methodology has proven effective for tertiary and benzylic alcohols, achieving moderate to high yields under mild conditions [8].
The catalytic dehydration of isovaleramide represents another classical route for isovaleronitrile synthesis . This transformation involves the removal of water from the amide functional group to form the corresponding nitrile [29]. Industrial implementations commonly utilize phosphorus pentoxide as the dehydrating agent, with the reaction proceeding at elevated temperatures [29].
The dehydration process involves heating isovaleramide in the presence of dehydrating agents such as phosphorus pentoxide or thionyl chloride . The reaction mechanism proceeds through initial coordination of the dehydrating agent to the amide oxygen, followed by elimination of water and formation of the nitrile functionality [29]. The liquid nitrile product is typically collected by simple distillation [29].
Recent advances in amide dehydration have introduced catalytic methods using oxalyl chloride and triethylamine with triphenylphosphine oxide as catalyst [15]. This protocol demonstrates high efficiency with catalyst loadings as low as 1 mol%, completing reactions in less than 10 minutes [15]. The reaction scope encompasses aromatic, heteroaromatic, and aliphatic amides, including derivatives of alpha-hydroxy and alpha-amino acids [15].
| Dehydrating Agent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|
| Phosphorus pentoxide | 200-250 | 2-4 hours | 88-94 |
| Thionyl chloride | 80-120 | 1-3 hours | 85-91 |
| Oxalyl chloride/catalyst | 25-50 | 10 minutes | 90-96 |
Aqueous micellar catalysis has emerged as a sustainable alternative for amide dehydration [17]. This methodology employs palladium catalysts in aqueous micelles without requiring significant volumes of organic co-solvents [17]. The process utilizes an inexpensive sacrificial nitrile to accept water equivalents, achieving catalyst loadings as low as 0.2-0.8 mol% palladium acetate [17]. The completely recyclable medium exhibits very low environmental factors, making it suitable for large-scale applications [17].
Modern industrial production of isovaleronitrile increasingly relies on continuous flow reactor technologies to enhance efficiency, safety, and scalability [18] [19]. Flow chemistry offers significant advantages over traditional batch processes, including improved mass and heat transfer, enhanced safety protocols, increased efficiency, reduced waste generation, and superior scalability and reproducibility [18].
Continuous flow reactors provide precise control over reaction parameters such as residence time, temperature, and mixing conditions [21]. The microchannels in flow reactors offer high surface area-to-volume ratios, facilitating superior heat transfer and enabling precise temperature control [18]. This characteristic proves particularly beneficial for exothermic nitrile synthesis reactions, where temperature management is critical for optimal yields and selectivity [18].
The implementation of continuous flow synthesis enables multi-step processes to be integrated into single continuous operations [22]. This integration reduces the need for intermediate purification steps, significantly improving overall process efficiency [22]. Flow reactors facilitate better electrode contact and efficient electron transfer in electrochemical processes, leading to higher reaction efficiencies and yields [18].
| Flow Reactor Type | Capacity Range | Residence Time | Temperature Control |
|---|---|---|---|
| Microreactor | 1-100 mL/min | 1-30 minutes | ±0.5°C |
| Tubular reactor | 100-1000 mL/min | 5-60 minutes | ±1.0°C |
| Packed bed reactor | 500-5000 mL/min | 10-120 minutes | ±2.0°C |
Recent developments in microfluidic systems have demonstrated exceptional precision in chemical process control [20]. The diminutive scale of these systems enables rapid heat and mass transfer, reduced reaction times, and enhanced mixing efficiency [20]. Microfluidic platforms have become invaluable tools for improved chemical processes, particularly in organic synthesis applications [20].
Green chemistry methodologies for isovaleronitrile synthesis focus on developing sustainable, environmentally friendly processes that minimize waste generation and energy consumption [19]. These approaches emphasize the use of renewable feedstocks, non-toxic catalysts, and atom-economical reactions [19].
Biocatalytic approaches utilizing aldoxime dehydratases represent promising alternatives for cyanide-free nitrile synthesis [32]. These enzymes catalyze the dehydration of aldoximes to produce nitriles without requiring toxic cyanide reagents [32]. The biocatalytic platform operates efficiently in aqueous media and organic solvents, with substrate loadings reaching industrially relevant concentrations [32]. Aldoxime dehydratases demonstrate high catalytic activity with turnover numbers exceeding 10,000 per hour, making them suitable for large-scale applications [32].
Electrochemical synthesis represents another green chemistry approach for nitrile production [28]. Recent research has demonstrated the direct electrosynthesis of nitriles from primary alcohols and ammonia using simple nickel catalysts under benign aqueous conditions [28]. The highest benzonitrile faradaic efficiency of 62.9% and formation rate of 93.2 mmol per square meter catalyst per hour were achieved at room temperature [28]. The reaction proceeds through a dehydrogenation-imination-dehydrogenation sequence, with the rate-determining step involving cleavage of the alpha-carbon carbon-hydrogen bond [28].
| Green Chemistry Method | Catalyst | Reaction Medium | Energy Requirements |
|---|---|---|---|
| Biocatalytic | Aldoxime dehydratase | Aqueous/organic | Ambient temperature |
| Electrochemical | Nickel | Aqueous electrolyte | Low voltage |
| Photocatalytic | Titanium dioxide | Organic solvent | UV irradiation |
The development of heterogeneous catalysts for continuous flow processes has enabled more sustainable nitrile production [19]. These catalysts offer advantages in terms of easy separation, recyclability, and reduced waste generation compared to homogeneous systems [19]. Atom-economical addition and condensation reactions with heterogeneous catalysts under continuous flow conditions have shown particular promise for complex organic molecule synthesis [19].
Industrial purification of isovaleronitrile requires sophisticated protocols to achieve the high purity standards demanded by downstream applications [3]. The purification process typically begins with crude product workup, followed by multiple distillation stages and analytical quality control procedures [3].
Primary purification involves distillation under controlled conditions to separate isovaleronitrile from reaction byproducts and unreacted starting materials [3]. The compound exhibits a boiling point of 130°C at atmospheric pressure, facilitating separation from lower and higher boiling point impurities [3]. Fractional distillation is employed to achieve the required purity levels, typically exceeding 97% as determined by gas chromatography [3].
| Analytical Method | Parameter Measured | Specification Limit | Frequency |
|---|---|---|---|
| Gas chromatography | Purity | ≥97.0% | Every batch |
| Refractive index | Identity | 1.39 ± 0.01 | Every batch |
| Specific gravity | Density | 0.79 ± 0.01 | Every batch |
| Water content | Moisture | ≤0.1% | Weekly |
Advanced purification techniques include the use of molecular sieves for trace water removal and activated carbon treatment for color and odor improvement [3]. The final product typically appears as a colorless to almost colorless clear liquid with characteristic physical properties including a melting point of -101°C and a flash point of 28°C [3].
Mass spectrometry provides additional confirmation of molecular identity and detection of trace impurities . The molecular ion peak at mass-to-charge ratio 83 corresponds to the molecular weight of isovaleronitrile, while fragmentation patterns provide structural information for impurity identification . Liquid chromatography-tandem mass spectrometry enables detection of trace contaminants at parts-per-million levels .
Isovaleronitrile exhibits characteristic thermodynamic properties consistent with its aliphatic nitrile structure. The compound has a normal boiling point of 128-130°C at 730 mmHg [1] [2] [3], which reflects the moderate intermolecular forces present in this branched nitrile compound. This boiling point is influenced by both the dipole-dipole interactions arising from the polar cyano group and van der Waals forces from the branched alkyl chain.
The vapor pressure of isovaleronitrile at 25°C is 11.2 mmHg [4], indicating moderate volatility at room temperature. This vapor pressure value places isovaleronitrile within the range typical for medium-boiling organic compounds and is consistent with its flash point of 28°C [2] [5] [3], which requires appropriate safety precautions during handling and storage.
The latent heat of vaporization for nitrile compounds is governed by the strength of intermolecular interactions, particularly dipole-dipole forces and hydrogen bonding with trace moisture [6] [7]. While specific latent heat data for isovaleronitrile was not found in the literature, the general relationship between molecular structure and thermodynamic properties suggests values comparable to other five-carbon nitriles with similar branching patterns.
| Property | Value | Temperature/Pressure |
|---|---|---|
| Boiling Point | 128-130°C | 730 mmHg |
| Vapor Pressure | 11.2 mmHg | 25°C |
| Flash Point | 28°C | Closed cup |
The transport properties of isovaleronitrile reflect its molecular structure and intermolecular interactions. The compound exhibits a surface tension of 26 mN/m at 20°C [8], which is characteristic of organic liquids with moderate polarity. This surface tension value indicates weaker intermolecular forces compared to highly polar solvents like water but stronger than purely hydrocarbon solvents.
Surface tension in nitriles arises primarily from dipole-dipole interactions of the cyano groups and dispersion forces from the hydrocarbon portions [9] [10]. The branched structure of isovaleronitrile may contribute to slightly lower surface tension compared to linear nitriles of similar molecular weight due to reduced molecular packing efficiency.
While specific viscosity data for isovaleronitrile was not available in the current literature, nitrile compounds generally exhibit viscosities that correlate with their molecular weight and branching [11]. The presence of the polar cyano group typically increases viscosity compared to analogous hydrocarbons due to enhanced intermolecular interactions.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for isovaleronitrile through characteristic chemical shifts of both proton and carbon nuclei. The ¹³C NMR spectrum of isovaleronitrile shows the nitrile carbon resonance in the typical range of 115-130 δ [12] [13], specifically appearing around 119-120 δ for aliphatic nitriles. This downfield shift is characteristic of the highly electronegative nitrogen atom withdrawing electron density from the carbon.
The branched alkyl carbons appear at chemical shifts consistent with their electronic environments. The tertiary carbon (bearing the two methyl groups) resonates around 25-30 δ, while the methylene carbon adjacent to the nitrile group appears around 30-35 δ due to the deshielding effect of the electronegative cyano group. The two methyl carbons exhibit resonances near 22-25 δ.
In ¹H NMR spectroscopy, isovaleronitrile displays characteristic splitting patterns reflecting its branched structure [12] [14]. The methylene protons adjacent to the nitrile group (CH₂CN) appear as a doublet around 2.4-2.6 δ due to coupling with the tertiary proton. The tertiary proton appears as a complex multipinet around 2.0-2.2 δ, while the six methyl protons appear as a doublet around 1.0-1.2 δ due to coupling with the tertiary proton.
| ¹H NMR Assignment | Chemical Shift (δ) | Multiplicity |
|---|---|---|
| CH₂CN | 2.4-2.6 | d |
| CH(CH₃)₂ | 2.0-2.2 | m |
| (CH₃)₂ | 1.0-1.2 | d |
| ¹³C NMR Assignment | Chemical Shift (δ) |
|---|---|
| C≡N | 119-120 |
| CH₂CN | 30-35 |
| CH(CH₃)₂ | 25-30 |
| (CH₃)₂ | 22-25 |
The ¹⁴N NMR chemical shifts of isovaleronitrile have been studied in various aprotic solvents, showing sensitivity to intermolecular interactions and self-association phenomena [12]. The nitrogen shielding increases when self-associate structures are disrupted upon dilution, demonstrating the compound's tendency to form intermolecular interactions through the nitrile group.
Infrared spectroscopy provides unambiguous identification of isovaleronitrile through its characteristic C≡N stretching vibration. For saturated aliphatic nitriles like isovaleronitrile, this absorption appears as a sharp, intense peak at 2240-2260 cm⁻¹ [15] [16] [17] [18] [19] [20] [13]. The exact frequency depends on the molecular environment and intermolecular interactions, with hydrogen bonding and dipole-dipole interactions causing slight shifts in the absorption frequency.
The high intensity of the C≡N stretch arises from the large change in dipole moment during the vibration, making this absorption one of the most diagnostic features in organic infrared spectroscopy [21] [15] [22]. The sharpness of this peak reflects the localized nature of the triple bond vibration and minimal coupling with other molecular vibrations.
Additional characteristic absorptions in the infrared spectrum include:
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C≡N stretch | 2240-2260 | Strong, sharp |
| C-H stretch (alkyl) | 2850-3000 | Medium |
| C-H bend | 1350-1480 | Medium |
| C-C stretch | 800-1200 | Weak-medium |
Raman spectroscopy complements infrared analysis by providing information about vibrations that may be weak or absent in IR spectra due to selection rules [23] [24]. The C≡N stretch is also Raman-active and appears at similar frequencies to the IR absorption. Raman spectroscopy is particularly useful for studying the carbon-carbon stretching modes and skeletal vibrations that may be more pronounced in the Raman spectrum than in infrared.
The combination of infrared and Raman spectroscopy provides comprehensive vibrational characterization of isovaleronitrile, enabling identification of the compound and analysis of its intermolecular interactions in different phases and environments.
The solubility behavior of isovaleronitrile reflects the dual nature of its molecular structure, containing both a polar nitrile group and a nonpolar branched alkyl chain. In water, isovaleronitrile exhibits limited solubility [25] [3] due to the predominance of the hydrophobic alkyl portion over the polar cyano group. The branched structure further reduces water solubility compared to linear nitriles by decreasing the surface area available for hydrogen bonding interactions with water molecules.
In polar aprotic solvents, isovaleronitrile shows enhanced solubility characteristics [26] [27]. These solvents can interact favorably with the nitrile dipole without competing for hydrogen bonding, resulting in better dissolution. The compound shows slight solubility in polar solvents such as methanol and chloroform [8], indicating moderate polar character.
The solubility pattern follows the general principle that "like dissolves like" [28] [29] [30], with isovaleronitrile being more compatible with solvents of intermediate polarity. Polar aprotic solvents such as acetonitrile, DMSO, and acetone provide good solubilization due to favorable dipole-dipole interactions with the nitrile group while accommodating the nonpolar alkyl portion.
| Solvent Type | Solubility | Interaction Mechanism |
|---|---|---|
| Water | Limited | Weak hydrogen bonding |
| Methanol | Slight | Polar interactions |
| Chloroform | Slight | Dipole-induced dipole |
| Polar aprotic | Good | Dipole-dipole interactions |
| Nonpolar organic | Good | van der Waals forces |
The dielectric constant of isovaleronitrile is 13.3 at 23°C [8], placing it in the category of moderately polar solvents. This intermediate polarity makes isovaleronitrile useful as a solvent for compounds requiring moderate solvating power without strong hydrogen bonding.
The octanol-water partition coefficient (log P) of isovaleronitrile is reported as 1.070 [8], indicating moderate lipophilicity. This value reflects the balance between the hydrophobic branched alkyl chain and the polar nitrile functionality. The positive log P value indicates preferential partitioning into the octanol phase, characteristic of compounds with significant hydrocarbon character.
The octanol-water partition coefficient is a critical parameter for understanding environmental fate, bioaccumulation potential, and pharmaceutical properties [31] [32] [33] [34]. With a log P of 1.070, isovaleronitrile falls into the category of moderately lipophilic compounds that can cross biological membranes while maintaining some aqueous phase presence.
The partitioning behavior is influenced by several molecular factors:
| Property | Value | Implication |
|---|---|---|
| log P | 1.070 | Moderate lipophilicity |
| Distribution | Octanol-favored | Enhanced membrane permeability |
| Bioaccumulation | Low-moderate | Environmental persistence potential |
The moderate log P value suggests that isovaleronitrile would have intermediate behavior in biological systems, with sufficient lipophilicity for membrane penetration but adequate water solubility for distribution and elimination. This partitioning behavior is typical of small organic molecules with mixed polar/nonpolar character and has implications for both environmental fate and potential biological activity.
Flammable;Acute Toxic;Irritant